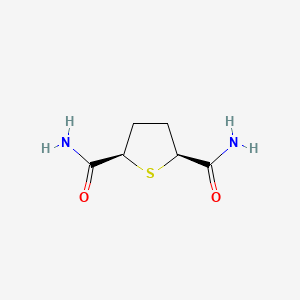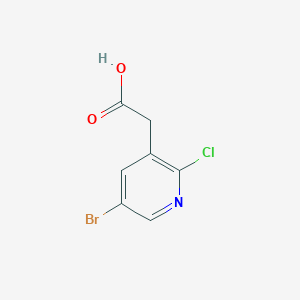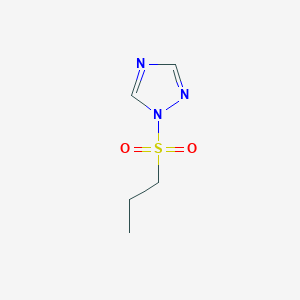
1-(propylsulfonyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(propylsulfonyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This specific compound is characterized by the presence of a propylsulfonyl group attached to the triazole ring. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(propylsulfonyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a sulfonyl hydrazide with a nitrile compound, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of catalysts such as rhodium or nickel, and the process may require heating to facilitate the cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反应分析
Types of Reactions: 1-(propylsulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted triazoles depending on the reagents used.
科学研究应用
1-(propylsulfonyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts
作用机制
The mechanism of action of 1-(propylsulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound may inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. The sulfonyl group enhances the compound’s ability to interact with various molecular targets through hydrogen bonding and dipole interactions .
相似化合物的比较
- 1-(methylsulfonyl)-1H-1,2,4-triazole
- 1-(ethylsulfonyl)-1H-1,2,4-triazole
- 1-(butylsulfonyl)-1H-1,2,4-triazole
Comparison: 1-(propylsulfonyl)-1H-1,2,4-triazole is unique due to its specific propylsulfonyl group, which imparts distinct chemical properties compared to its methyl, ethyl, and butyl analogs. The length of the alkyl chain in the sulfonyl group affects the compound’s solubility, reactivity, and interaction with molecular targets. For instance, the propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications .
属性
分子式 |
C5H9N3O2S |
|---|---|
分子量 |
175.21 g/mol |
IUPAC 名称 |
1-propylsulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C5H9N3O2S/c1-2-3-11(9,10)8-5-6-4-7-8/h4-5H,2-3H2,1H3 |
InChI 键 |
WQILKMOCXWNEBI-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)(=O)N1C=NC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


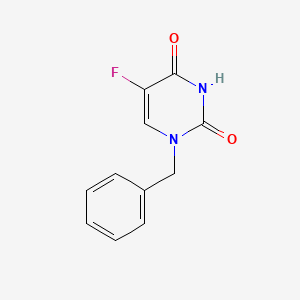
![ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate](/img/structure/B15051349.png)
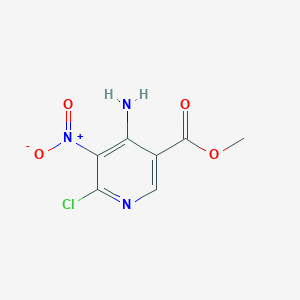
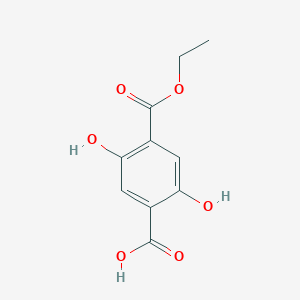
![(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one](/img/structure/B15051362.png)
![2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B15051367.png)
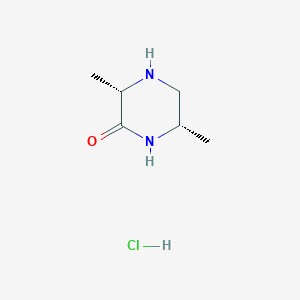
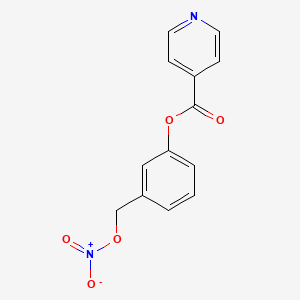
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051399.png)
![tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate](/img/structure/B15051410.png)
![tert-Butyl 4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasiline-1(2H)-carboxylate](/img/structure/B15051417.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051419.png)
